molecular formula C11H7ClFNO B15263754 2-Chloro-4-(6-fluoropyridin-2-yl)phenol

2-Chloro-4-(6-fluoropyridin-2-yl)phenol

Cat. No.: B15263754
M. Wt: 223.63 g/mol
InChI Key: GDGBQGWWESWXMM-UHFFFAOYSA-N
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Description

2-Chloro-4-(6-fluoropyridin-2-yl)phenol is an organic compound that belongs to the class of halogenated phenols and fluoropyridines. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(6-fluoropyridin-2-yl)phenol typically involves the introduction of chlorine and fluorine atoms into the phenol and pyridine rings, respectively. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes halogenation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability . The use of advanced purification methods, including column chromatography and recrystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6-fluoropyridin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-4-(6-fluoropyridin-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6-fluoropyridin-2-yl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar structure but lacks the pyridine ring.

    4-(6-Fluoropyridin-2-yl)phenol: Similar structure but lacks the chlorine atom.

    2-Chloro-6-fluoropyridine: Similar structure but lacks the phenol group.

Uniqueness

2-Chloro-4-(6-fluoropyridin-2-yl)phenol is unique due to the combination of chlorine and fluorine atoms on both the phenol and pyridine rings. This dual halogenation imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

2-chloro-4-(6-fluoropyridin-2-yl)phenol

InChI

InChI=1S/C11H7ClFNO/c12-8-6-7(4-5-10(8)15)9-2-1-3-11(13)14-9/h1-6,15H

InChI Key

GDGBQGWWESWXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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